![molecular formula C10H10N2OS2 B2984192 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 282523-13-1](/img/structure/B2984192.png)
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a sulfur-containing heterocyclic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a sulfinyl group attached to a 4-methylphenyl moiety.
Mechanism of Action
Mode of Action
It is known that the compound can undergo oxidation under certain conditions . The reaction of this compound with hydrogen peroxide can yield two different products depending on the reaction conditions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. For 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, it is known that the compound can undergo oxidation under certain conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylthiophenol with chloroacetic acid in the presence of a base, followed by oxidation to introduce the sulfinyl group. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to achieve high yields. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thioethers and thiols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can be compared with other similar compounds, such as 4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole and 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole. These compounds share the thiadiazole core but differ in the nature of the substituent attached to the ring. The presence of the sulfinyl group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfinylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-7-3-5-9(6-4-7)15(13)10-8(2)11-12-14-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIRHTANIRAFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
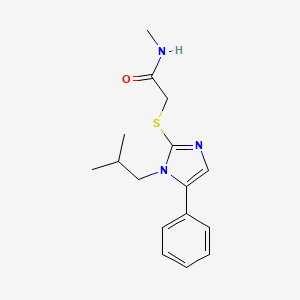
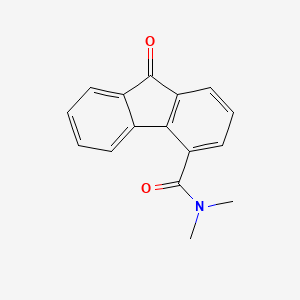
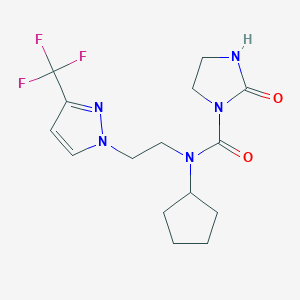
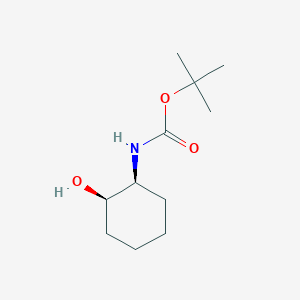
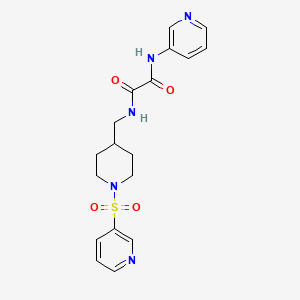
![methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2984120.png)
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
![(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2984123.png)
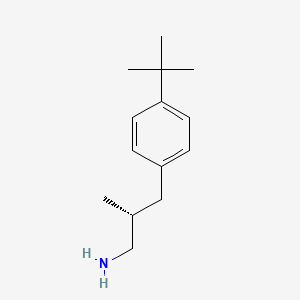
![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)


![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)
